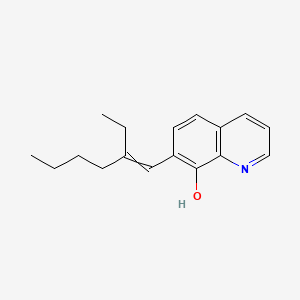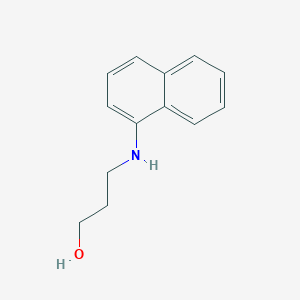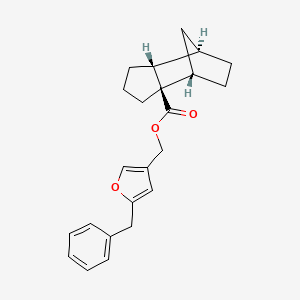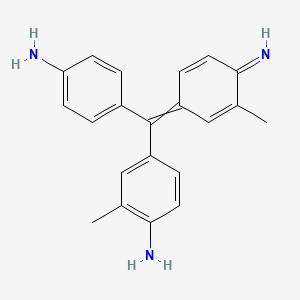
Carbol-fuchsin free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbol-fuchsin free base is synthesized by dissolving basic fuchsin in ethanol and then adding phenol. The mixture is heated gently to ensure complete dissolution . The preparation involves:
- Dissolving 10 grams of basic fuchsin in 30 ml of ethanol.
- Adding the remaining quantity of ethanol and mixing well.
- Adding phenol to the solution and heating gently .
Industrial Production Methods
In industrial settings, this compound is produced in larger quantities using similar methods but with scaled-up equipment. The process involves precise control of temperature and mixing to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbol-fuchsin free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other forms of fuchsin.
Substitution: The phenol group in carbol-fuchsin can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of fuchsin, which can be used for various staining and diagnostic purposes .
Scientific Research Applications
Carbol-fuchsin free base has a wide range of applications in scientific research:
Chemistry: Used as a staining agent in various chemical analyses.
Biology: Essential in microbiology for staining mycobacteria and other acid-fast bacteria.
Medicine: Used in diagnostic procedures to identify bacterial infections.
Industry: Employed in the production of dyes and other staining agents.
Mechanism of Action
The mechanism of action of carbol-fuchsin free base involves its ability to penetrate the waxy cell walls of mycobacteria. The phenol component facilitates the dye’s entry into the cell wall, where it binds to the mycolic acids. This binding allows the bacteria to retain the red color of the dye even after decolorization with acid-alcohol . The compound’s effectiveness is due to its lipid-soluble nature, which enables it to penetrate and stain the bacterial cells .
Comparison with Similar Compounds
Carbol-fuchsin free base is unique compared to other staining agents due to its strong affinity for mycolic acids in bacterial cell walls. Similar compounds include:
Basic Fuchsin: Used in Gram staining and other microbiological techniques.
Acid Fuchsin: Employed in histology for staining connective tissues.
Methylene Blue: Used as a counterstain in various staining procedures.
This compound stands out for its specific application in acid-fast staining, making it indispensable in microbiological diagnostics .
Properties
CAS No. |
682730-74-1 |
|---|---|
Molecular Formula |
C21H21N3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |
InChI |
InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3 |
InChI Key |
RJAMLLTWCQCKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




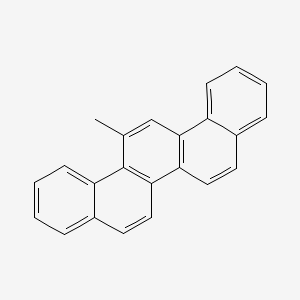
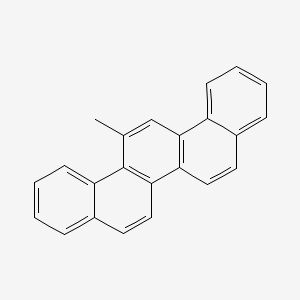

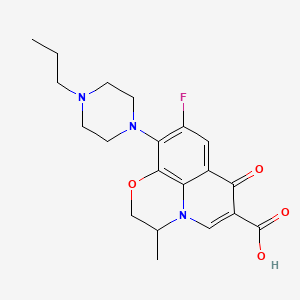
![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)



